molecular formula C6H10O3 B3059147 (1R,3R)-3-Hydroxycyclopentanecarboxylic acid CAS No. 946594-17-8

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid

Cat. No.: B3059147
CAS No.: 946594-17-8
M. Wt: 130.14
InChI Key: XWWQLKYMTLWXKN-RFZPGFLSSA-N
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Description

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a cyclopentane ring. The compound’s chirality, indicated by the (1R,3R) configuration, plays a crucial role in its chemical behavior and applications.

Scientific Research Applications

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3R)-3-Hydroxycyclopentanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the chemical resolution of racemic trans-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids using enantiomeric amines. This process involves the formation of diastereomeric amine salts, which are then treated with an acid to yield the desired enantiomer .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale resolution techniques or asymmetric synthesis. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced chiral catalysts and optimized reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The chiral centers play a significant role in determining the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-Hydroxycyclopentanecarboxylic acid: The enantiomer of (1R,3R)-3-Hydroxycyclopentanecarboxylic acid, with similar chemical properties but different biological activities.

    Cyclopentanecarboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.

    Cyclopentanol: Contains a hydroxyl group but lacks the carboxylic acid group, leading to distinct chemical behavior.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Its dual functional groups (hydroxyl and carboxylic acid) also contribute to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWQLKYMTLWXKN-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718711
Record name (1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946594-17-8
Record name (1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-3-Hydroxycyclopentanecarboxylic acid
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(1R,3R)-3-Hydroxycyclopentanecarboxylic acid
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